![molecular formula C7H5ClN2O B170136 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one CAS No. 136888-12-5](/img/structure/B170136.png)

6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one

Übersicht

Beschreibung

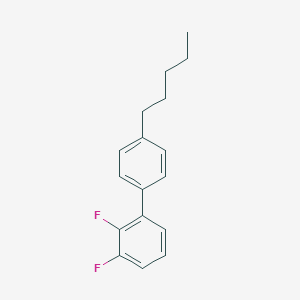

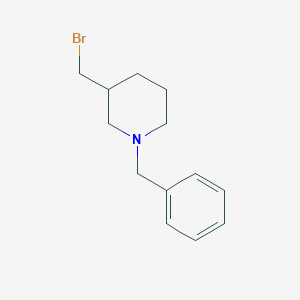

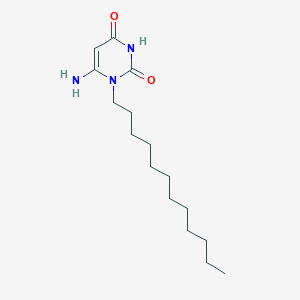

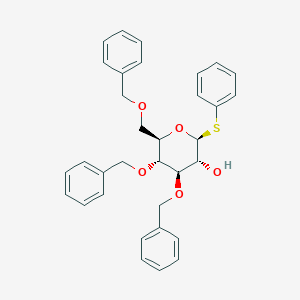

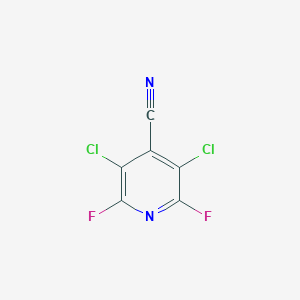

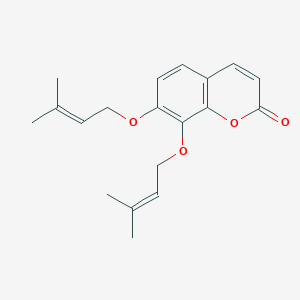

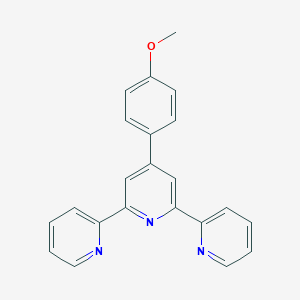

6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one is a heterocyclic organic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES stringC1C2=NC=C (C=C2NC1=O)Cl . The InChI code for this compound is 1S/C7H5ClN2O/c8-4-1-6-5 (9-3-4)2-7 (11)10-6/h1-3,10-11H . Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 168.58 and its molecular formula is C7H5ClN2O .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis of Substituted Derivatives

- Synthesis of 4-O- and C-substituted-7-azaindoles : Utilizes 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one derivatives for nucleophilic displacement reactions to synthesize 4-substituted 7-azaindole derivatives, which are significant in medicinal chemistry (Figueroa‐Pérez et al., 2006).

Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines

- Preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes : This research focuses on synthesizing novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes from dihydropyrazolo[3,4-b]pyridine-6-ones. These compounds have potential applications in medicinal and pharmaceutical chemistry (Quiroga et al., 2010).

Novel Scaffold for Kinase Research

- Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one : This study presents the synthesis of this compound and its derivatives, emphasizing their application as novel scaffolds in kinase research, an important area in drug discovery (Cheung et al., 2001).

Photocycloaddition in Organic Chemistry

- Intramolecular [2+2]-Photocycloaddition : The study discusses the synthesis of dihydropyrrol-2-ones and dihydro-1H-pyridin-2-ones, and their use in intramolecular photocycloaddition, a process relevant in the synthesis of complex organic compounds (Albrecht et al., 2008).

Antimicrobial Activities and DNA Interaction

- Investigation of Antimicrobial Activities : The research investigates the antimicrobial activities of derivatives of this compound, their DNA interaction, and structural properties. This has implications for pharmaceutical applications, particularly in developing new antibiotics (Evecen et al., 2017).

Applications in Organic Electronics

- Synthesis of Tetraaryl-1,4-Dihydropyrrolo[3,2-b]pyrroles : Focuses on the synthesis of these compounds for use in organic electronic devices. The study also explores their optoelectronic properties, indicating their potential in the field of materials science (Martins et al., 2018).

Safety and Hazards

The safety information for 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Eigenschaften

IUPAC Name |

6-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOHTVGXLOSROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=N2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440656 | |

| Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136888-12-5 | |

| Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)